N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine
Description
Properties
IUPAC Name |
N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-7-6-10-16(13-14)17(19-12-11-18-2)15-8-4-3-5-9-15/h3-10,13,17-18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBMBEIUFOIQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776323 | |
| Record name | N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162191-62-0 | |
| Record name | N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Principles
The synthesis of amines like N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine typically involves several key steps:
- Reductive Amination : This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
- Nucleophilic Substitution : This can be used to introduce the phenylmethoxy group.
- Protection and Deprotection : Protecting groups may be necessary to control the reactivity of certain functional groups during the synthesis.
Data Tables
Given the lack of specific data for this compound, we can create a hypothetical table outlining potential synthesis conditions based on related compounds:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Formation of Phenylmethoxy Group | Phenol, Chloromethyl Compound, Base | Room Temperature, Inert Solvent | 80-90% |
| 2. Introduction of 3-Methylphenyl Group | Friedel-Crafts Catalyst, Alkylating Agent | Elevated Temperature, Solvent | 70-80% |
| 3. Ethylamine Backbone Formation | Reducing Agent, Aldehyde/Nitro Compound | Controlled Temperature, Inert Atmosphere | 85-95% |
| 4. Final Assembly | Prepared Components, Catalyst/Reagent | Mild Conditions, Inert Solvent | 60-70% |
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Structural Features :
- Backbone : All compared compounds share the ethanamine (C-N-C-C) backbone.
- Substituent Variations: Differences arise in (i) nitrogen alkylation (mono- vs. di-methyl) and (ii) aryl group substitutions (position of methyl groups on phenyl rings).
Table 1: Structural and Functional Comparison
Structural Implications :
- Aryl Substituent Position : The 3-methylphenyl group in the target compound introduces steric and electronic effects distinct from the 2-methylphenyl in tofenacin and orphenadrine. Meta-substitution may enhance lipophilicity and influence blood-brain barrier penetration .
Pharmacological Activity :
- Sigma Receptor Ligands : Compound 29 () demonstrates high affinity for σ1/σ2 receptors (Ki values in nM range), suggesting ethanamine derivatives with trifluoromethoxy groups may target neurological pathways. The target compound’s lack of a piperidinyl or trifluoromethoxy group likely alters this activity .
- Muscle Relaxation : Orphenadrine and tofenacin are clinically used for muscle spasms, implying that the target compound’s structural similarity may confer related effects, though potency could vary due to substitution patterns .
Physicochemical and Analytical Data
Physical Properties :
- Limited data exist for the target compound, but analogs like orphenadrine (citrate salt, m.p. ~150°C) and ’s Compound 29 (m.p. 183–185°C) highlight the role of substituents in melting points .
Analytical Profiling :
- Impurity Analysis: Orphenadrine-related compounds (e.g., Related Compound E) are monitored via HPLC, as seen in ’s study on betahistine impurities. Similar methods could apply to the target compound .
Biological Activity
N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine, a compound with a complex structure, is gaining attention for its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is classified as an aromatic compound featuring a tertiary amine and an ether functional group. Its molecular formula is with a molecular weight of approximately 233.32 g/mol. The compound's structure includes:
- Tertiary amine : Contributes to its basicity and potential receptor interactions.
- Ether linkage : Impacts solubility and bioavailability.
- Phenyl rings : Enhance hydrophobic interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.32 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 224.0 ± 9.0 °C |
| Flash Point | 94.8 ± 10.9 °C |
Receptor Interactions
This compound exhibits significant activity as a ligand for various receptors, particularly:
- Opioid receptors : Involved in pain modulation.
- NMDA receptors : Associated with excitatory neurotransmission and neuroplasticity.
These interactions suggest that the compound may play a role in pain management and treatment of neurological disorders.
The compound's mechanism of action is primarily through receptor binding, leading to downstream signaling pathways that affect cellular responses such as:
- Pain relief : By modulating pain pathways through opioid receptor activation.
- Neuroprotection : Potentially reducing excitotoxicity via NMDA receptor antagonism.
Study on Pain Management
A recent study investigated the analgesic properties of this compound in animal models. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential utility in developing new pain relief medications.
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings demonstrated that this compound could decrease cell death rates induced by oxidative agents, highlighting its promise for treating neurodegenerative diseases.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that it may pose risks when inhaled or ingested, necessitating further investigation into its safety profile for therapeutic applications.
Toxicity Data Overview
| Toxicity Type | Information |
|---|---|
| Acute Toxicity | Harmful by inhalation |
| Skin Contact | Irritation potential |
| Ingestion Risk | Requires medical attention |
Q & A
Q. What synthetic routes are employed for the laboratory-scale preparation of N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine?
- Methodological Answer : The compound is typically synthesized via alkylation of 2-[(3-methylphenyl)-phenylmethoxy]ethanol with methylamine or its derivatives. A key intermediate involves the formation of the benzyl ether moiety, followed by N-methylation under basic conditions. Purification often employs recrystallization using ethanol or acetone, with citric acid used to form stable salts (e.g., citrate salts for pharmaceutical reference standards) .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure refinement, with ORTEP-3 for visualizing molecular geometry .
- Spectroscopy : H/C NMR confirms substitution patterns (e.g., methyl groups at 3-methylphenyl), while mass spectrometry (MS) verifies molecular weight (e.g., CHNO, MW 269.38) .
Q. What analytical techniques ensure purity in academic research settings?
- Methodological Answer :
- HPLC-UV/Vis : Utilized with pharmaceutical secondary standards (e.g., USP Orphenadrine Citrate RS) to quantify impurities like Related Compound A [(RS)-enantiomers] .
- Spectrophotometry : Absorbance at 436 nm (hydrochloric acid-alcohol solution) assesses color/clarity, ensuring <0.050 absorbance for pure samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antiparkinsonian vs. antidepressant effects)?
- Methodological Answer :
- Enantiomeric analysis : Separate (R)- and (S)-isomers via chiral chromatography to evaluate stereospecific activity .
- Metabolic profiling : Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways and identify active metabolites .
- Dose-response studies : Compare LD values across species (e.g., 182 mg/kg in mice vs. 400 mg/kg in rats) to clarify interspecies variability .
Q. What structure-activity relationship (SAR) strategies optimize inhibition of protein arginine N-methyltransferase 3 (PRMT3)?
- Methodological Answer :
- Substituent modification : Replace the 3-methylphenyl group with bulkier aromatic rings (e.g., biphenyl) to enhance IC values (e.g., 1970 nM vs. 28,000 nM for fluorophenyl analogs) .
- Piperidine substitution : Introduce 4-piperidin-1-yl groups to improve binding affinity, as seen in analogs with IC values of 19000 nM .
Q. How can researchers address discrepancies in crystallographic data for polymorphic forms?
- Methodological Answer :
- Twinned data refinement : Use SHELXL’s twin refinement tools to resolve overlapping reflections in high-symmetry space groups .
- Thermal ellipsoid analysis : ORTEP-3 visualizes anisotropic displacement parameters to distinguish static disorder from true polymorphism .
Q. What experimental designs improve metabolic stability in preclinical studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
